2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide is a chemical compound belonging to the benzamide class Benzamides are widely recognized for their diverse applications in medical, industrial, and biological fields
Preparation Methods
The synthesis of 2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide typically begins with 2,3-dimethoxybenzoic acid. The synthetic route involves the following steps:
Esterification: 2,3-dimethoxybenzoic acid is esterified to form the corresponding ester.
Amidation: The ester is then reacted with 2,2,2-trifluoroethylamine under suitable conditions to form the desired benzamide.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its antioxidant and antibacterial activities suggest it may interfere with oxidative stress pathways and bacterial cell wall synthesis .
Comparison with Similar Compounds
2,3-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide can be compared with other benzamide derivatives, such as:
2,3-Dimethoxy-N-(2-propynyl)benzamide: This compound has a propynyl group instead of a trifluoroethyl group, leading to different chemical properties and applications.
3,4-Dimethoxy-N-(2,2,2-trifluoroethyl)benzamide: The position of the methoxy groups is different, which can affect the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C11H12F3NO3 |
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Molecular Weight |
263.21 g/mol |
IUPAC Name |
2,3-dimethoxy-N-(2,2,2-trifluoroethyl)benzamide |
InChI |
InChI=1S/C11H12F3NO3/c1-17-8-5-3-4-7(9(8)18-2)10(16)15-6-11(12,13)14/h3-5H,6H2,1-2H3,(H,15,16) |
InChI Key |
WOCXWCVTEZVTDO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC(F)(F)F |
Origin of Product |
United States |
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